molecular formula C16H19ClN6 B2497012 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine CAS No. 2380070-35-7

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine

Cat. No.: B2497012
CAS No.: 2380070-35-7
M. Wt: 330.82
InChI Key: CXINIYMQWOJLEJ-UHFFFAOYSA-N
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Description

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The process often includes:

    Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chloropyrimidinyl and piperazinyl groups via nucleophilic substitution reactions.

    Coupling Reactions: Coupling of the cyclobutyl group to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Pharmaceuticals: It serves as a lead compound in drug development programs aimed at discovering new medications.

    Industry: The compound is utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Buspirone: A compound with a similar piperazinyl-pyrimidine structure, used as an anxiolytic agent.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, used in Alzheimer’s disease research.

Uniqueness

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine is unique due to its specific substitution pattern and the presence of a cyclobutyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other pyrimidine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6/c17-13-9-18-16(19-10-13)23-6-4-22(5-7-23)15-8-14(20-11-21-15)12-2-1-3-12/h8-12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXINIYMQWOJLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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